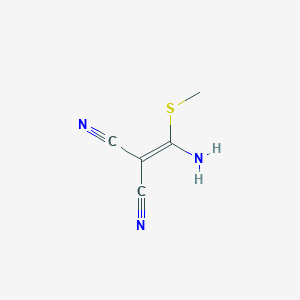

2-(Amino(methylthio)methylene)malononitrile

Description

Properties

IUPAC Name |

2-[amino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJVFTMCJWHRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Amino(methylthio)methylene)malononitrile can be synthesized through the reaction of malononitrile with methylthioformamide under basic conditions. The reaction typically involves the use of sodium ethoxide as a catalyst and is carried out in a solvent such as ethanol . The product is then purified through recrystallization from a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Amino(methylthio)methylene)malononitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form substituted derivatives.

Cyclization Reactions: It can form heterocyclic compounds such as pyrimidines and pyrazoles through cyclization reactions.

Condensation Reactions: It participates in condensation reactions with carbonyl compounds to form imines and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, cyanoguanidine, and hydrazinecarbothioamides. Reaction conditions often involve the use of basic catalysts such as sodium ethoxide and solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Scientific Research Applications

2-(Amino(methylthio)methylene)malononitrile is utilized in several scientific disciplines.

- Chemistry It serves as a crucial building block in synthesizing diverse heterocyclic compounds, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds. It participates in reactions such as cycloaddition, cyclocondensation, and multi-component reactions.

- Biology The compound is instrumental in developing biologically active molecules with potential therapeutic applications. The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties.

- Medicine It acts as an intermediate in synthesizing pharmaceuticals targeting diseases like cancer and bacterial infections.

- Industry Due to its reactivity and ability to form colored compounds, it is used in producing dyes and pigments. Isothiazoles, which can be synthesized using this compound, also have industrial applications as dyes and corrosion inhibitors .

Synthesis and Reactions

This compound can be synthesized through the reaction of malononitrile with methylthioformamide under basic conditions, typically using sodium ethoxide as a catalyst in a solvent like ethanol. Industrially, similar synthetic routes are followed on a larger scale, employing continuous flow reactors and automated systems to ensure efficient mixing, reaction control, high yield, and purity.

The compound is also involved in synthesizing 1,3-Thiazine-2-thione derivatives via reaction with dithiocarbamates . It reacts with Appel’s salt to form ylidene derivatives, which can then be used to create various isothiazoles .

Case Studies

- Synthesis of Triazolethiones : 2-(Bis(methylthio)methylene)malononitrile is used as a reactive intermediate in the reaction of hydrazinecarbothioamides to produce 1,2,4-triazolethiones, which exhibit high antioxidant activity and inhibit metabolic enzymes, suggesting their potential use in treating diseases such as glaucoma and neurological disorders .

- Reaction with Dithiocarbamates : The reaction between dithiocarbamates and 2-[bis(methylthio)-methylene]malononitrile results in the formation of 1,3-Thiazine-2-thione derivatives .

- Synthesis of Substituted Thiophene-2-carboxylates : 2-(Bis(methylthio)methylene)malononitrile is used in synthesizing ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate, a key intermediate in producing various thiophene derivatives .

Data Table: Reactions and Conditions

| Reactant | Reaction Conditions | Product(s) | Yield |

|---|---|---|---|

| Malononitrile + Methylthioformamide | Sodium ethoxide catalyst, ethanol solvent | This compound | N/A |

| Dithiocarbamates | N/A | 1,3-Thiazine-2-thione derivatives | N/A |

| Ethylthioglycolate + Triethylamine | Methanol, reflux, 2 hours | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | 99% |

| N-(2-hydroxyethyl)ethylenediamine | Tetrahydrofuran, 0-20°C, 3 hours | [1-(2-hydroxyethyl)imidazolidin-2-ylidene]malononitrile | 95.2% |

| Ethyl 2-mercaptoacetate + Triethylamine | Ethanol, 0-20°C, 12 hours | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | 72.6% |

Mechanism of Action

The mechanism of action of 2-(Amino(methylthio)methylene)malononitrile involves its ability to act as a nucleophile and participate in various chemical reactions. It can form stable intermediates through nucleophilic addition to electrophilic centers, leading to the formation of heterocyclic compounds. The presence of amino and methylthio groups enhances its reactivity and allows for diverse chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several malononitrile derivatives. Below is a detailed comparison based on reactivity, applications, and physicochemical properties:

2-(Bis(methylthio)methylene)malononitrile

- Structure: Contains two methylthio groups instead of one amino and one methylthio group.

- Reactivity: Acts as a ketene-S,S-acetal, facilitating cyclocondensations with amines (e.g., synthesis of pyrazolo[1,5-a]pyrimidines ).

- Applications : Used in synthesizing pyrazole derivatives and fused heterocycles like pyrazolo[1,5-a]pyrimidines .

- Key Difference: Lower polarity due to the absence of an amino group, leading to reduced solubility in polar solvents .

2-[(4-Chlorophenylamino)(methylthio)methylene]malononitrile

- Structure: Substituent includes a 4-chlorophenylamino group instead of a simple amino group.

- Reactivity: Enhanced electron-withdrawing effect from the chloro substituent accelerates cyclization with hydrazine hydrate to form 5-aminopyrazole intermediates .

- Applications : Critical in synthesizing antimicrobial pyrazolo[1,5-a]pyrimidines .

- Key Difference: The aryl amino group introduces steric hindrance, slowing reactions compared to the parent compound .

2-((Thieno[3,2-b]thiophen-2-yl)methylene)malononitrile Derivatives

- Structure: Features a thienothiophene moiety conjugated to the malononitrile core.

- Reactivity : Extended π-conjugation enhances fluorescence properties, making these derivatives suitable for optoelectronic applications .

- Applications: Used in molecular-based fluorescent nanoparticles and organic semiconductors .

- Key Difference: Bulkier aromatic systems reduce solubility in common organic solvents compared to 2-(amino(methylthio)methylene)malononitrile .

2-[(Dimethylamino)methylene]malononitrile

- Structure: Replaces methylthio with a dimethylamino group.

- Reactivity: Stronger electron-donating dimethylamino group shifts reactivity toward electrophilic substitutions rather than nucleophilic additions.

- Applications: Limited evidence in heterocyclic synthesis; primarily used in small-molecule optoelectronics .

- Key Difference: Higher basicity of the dimethylamino group alters pH-dependent reaction pathways .

Research Findings and Mechanistic Insights

- Synthetic Versatility: this compound outperforms bis(methylthio) analogs in reactions requiring nucleophilic amino groups, such as the synthesis of isoxazolo[5,4-b]pyridines via tandem addition-cyclization pathways .

- Electronic Effects: The amino group enhances electrophilicity at the methylene carbon, enabling faster Michael additions compared to dimethylamino-substituted analogs .

- Biological Relevance: Derivatives like 2-[(4-chlorophenylamino)(methylthio)methylene]malononitrile exhibit notable antimicrobial activity due to the chloro substituent’s electron-withdrawing effects, which stabilize intermediate radicals .

Biological Activity

2-(Amino(methylthio)methylene)malononitrile (C5H5N3S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by its unique chemical structure, which includes an amino group, a methylthio moiety, and malononitrile. This structural configuration is believed to contribute to its biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species (ROS) generation |

In these studies, the compound was shown to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer drug candidate .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression and microbial growth.

- Reactive Oxygen Species (ROS) : Induction of ROS leads to oxidative stress in cancer cells, triggering apoptosis.

- Cell Cycle Modulation : The compound affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at specific phases.

Case Study 1: Antimicrobial Efficacy

In a recent investigation published in MDPI, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties against resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer effects of this compound against various tumor cell lines. The findings indicated that treatment with this compound resulted in significant apoptosis and reduced proliferation rates in MCF-7 and HeLa cells. Mechanistic studies suggested that the compound activates caspase pathways involved in apoptosis .

Q & A

Basic: How can the synthesis of 2-(Amino(methylthio)methylene)malononitrile be optimized for higher yields?

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent choice, catalyst loading, and temperature. For example, using n-butanol as a solvent with silver nitrate (AgNO₃) as a catalyst under reflux conditions (e.g., 12–24 hours) improves yields . Post-synthesis, purification via recrystallization in dichloromethane:methanol (19:1) enhances purity, though yields may remain moderate (~26%) due to decomposition risks at high temperatures (250–253°C) . Alternative routes, such as one-pot multi-component reactions with sodium ethoxide, can also streamline synthesis .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use solvent systems like dichloromethane:methanol (19:1) to precipitate pure crystalline solids .

- Column Chromatography : Employ silica gel with polar solvents (e.g., ethyl acetate/hexane gradients) for separation of byproducts .

- Acid-Base Extraction : Wash crude products with 1M HCl to remove unreacted amines or basic impurities, followed by organic layer drying (e.g., MgSO₄) .

Advanced: How does this compound facilitate multi-component reactions in heterocyclic synthesis?

Methodological Answer:

The compound acts as a synthon in one-pot reactions due to its electrophilic methylthio and cyano groups. For instance:

- React with cyanoguanidine and primary amines under sodium ethoxide catalysis to form polyfunctionalized cyanoiminopyrimidines .

- Combine with β-hydroxyamines or ortho-phenylenediamine to generate oxazolidin-2-ylidene or benzimidazol-2-ylidene derivatives , though subsequent reactivity may vary . Mechanistic studies suggest nucleophilic attack at the methylthio group followed by cyclization .

Advanced: What role does this compound play in anion recognition, and how is selectivity achieved?

Methodological Answer:

As a dual hydrogen bond donor , the amino and methylthio groups enable selective anion binding. For example:

- CN⁻ detection in water with a sensitivity limit of 1.6 × 10⁻⁷ mol/L via fluorescence quenching .

- Selectivity is tuned by modifying substituents (e.g., aryl vs. alkyl groups) to alter electron density and steric effects. Computational modeling (DFT) aids in predicting binding affinities .

Advanced: How can photophysical properties of derivatives be evaluated for applications in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

- UV-Vis/PL Spectroscopy : Measure absorption/emission in solvents (toluene, DMF, etc.) to assess solvatochromism and bandgap tuning .

- TiO₂ Binding Studies : Use FT-IR or XPS to analyze dye adsorption on TiO₂ surfaces, correlating with DSSC efficiency .

- Theoretical Calculations : Combine experimental data with DFT to predict charge-transfer dynamics and HOMO-LUMO gaps .

Advanced: How is the antimicrobial activity of derivatives systematically evaluated?

Methodological Answer:

- Zone of Inhibition Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations (e.g., 200 µg/mL) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-chlorophenyl in compound 32 ) to enhance activity, guided by logP and steric parameters .

- Cytotoxicity Screening : Use assays like MTT to ensure selectivity over mammalian cells .

Data Contradiction: How to resolve discrepancies in isomerization studies under irradiation?

Methodological Answer:

Discrepancies arise from experimental conditions. For example:

- Temperature Effects : At -196°C, 2-[(naphthalen-2-yl)methylene]malononitrile shows negligible isomerization, whereas room-temperature studies may exhibit reversible changes .

- Wavelength Dependence : Irradiation at λ > 340 nm vs. UV-light alters photostability. Use low-temperature XRD or NMR to trap intermediates .

Advanced: What mechanistic insights explain its modulation of oxidative stress signaling pathways?

Methodological Answer:

- ROS Scavenging : The compound activates Nrf2/ARE pathways, enhancing antioxidant enzyme expression (e.g., SOD, catalase) .

- Kinase Inhibition : Interacts with MAPK or PI3K/Akt pathways, validated via Western blotting and kinase activity assays .

- In Silico Docking : Predict binding to Keap1 or other redox-sensitive proteins using AutoDock/Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.